{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine
Brand Name: Vulcanchem
CAS No.: 27955-90-4
VCID: VC7396802
InChI: InChI=1S/C9H11Cl2NS/c10-8-2-1-7(5-9(8)11)6-13-4-3-12/h1-2,5H,3-4,6,12H2
SMILES: C1=CC(=C(C=C1CSCCN)Cl)Cl
Molecular Formula: C9H11Cl2NS
Molecular Weight: 236.15

{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine

CAS No.: 27955-90-4

Cat. No.: VC7396802

Molecular Formula: C9H11Cl2NS

Molecular Weight: 236.15

* For research use only. Not for human or veterinary use.

{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine - 27955-90-4

Specification

CAS No. 27955-90-4
Molecular Formula C9H11Cl2NS
Molecular Weight 236.15
IUPAC Name 2-[(3,4-dichlorophenyl)methylsulfanyl]ethanamine
Standard InChI InChI=1S/C9H11Cl2NS/c10-8-2-1-7(5-9(8)11)6-13-4-3-12/h1-2,5H,3-4,6,12H2
Standard InChI Key WGBDTPPGAOCRGB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CSCCN)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a 3,4-dichlorobenzyl group connected to an ethylamine backbone through a thioether (-S-) linkage. Its molecular formula is C₉H₁₁Cl₂NS, with a molecular weight of 236.16 g/mol (inferred from the 2,6-dichloro analog). The chlorine atoms at the 3- and 4-positions on the aromatic ring enhance electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Key Structural Attributes:

  • Aromatic System: The dichlorinated benzene ring contributes to planar rigidity and potential π-π stacking interactions.

  • Thioether Bridge: The sulfur atom introduces polarizability and nucleophilic susceptibility.

  • Ethylamine Chain: The primary amine group enables hydrogen bonding and protonation at physiological pH.

Spectroscopic and Computational Data

While experimental NMR or IR spectra for {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine are unavailable, computational predictions based on analogs suggest:

  • ¹H NMR: Aromatic protons adjacent to chlorine substituents would resonate near δ 7.4–7.6 ppm, while methylene protons near the sulfur and amine groups would appear at δ 2.7–3.2 ppm .

  • FT-IR: Stretching vibrations for C-Cl (600–800 cm⁻¹), C-S (650–750 cm⁻¹), and N-H (3300–3500 cm⁻¹) would dominate .

Synthesis and Reaction Pathways

Primary Synthetic Route

The compound can be synthesized via nucleophilic substitution between cysteamine hydrochloride and 3,4-dichlorobenzyl chloride under basic conditions:

Cysteamine+3,4-Dichlorobenzyl chlorideBase2-[(3,4-Dichlorobenzyl)thio]ethylamine+HCl\text{Cysteamine} + \text{3,4-Dichlorobenzyl chloride} \xrightarrow{\text{Base}} \text{{2-[(3,4-Dichlorobenzyl)thio]ethyl}amine} + \text{HCl}

This method mirrors the synthesis of 2-[(2,6-Dichlorobenzyl)thio]ethylamine, where the thiol group attacks the electrophilic benzyl carbon. Purification typically involves column chromatography or recrystallization.

Alternative Methods

  • Reductive Amination: Reaction of 3,4-dichlorobenzyl mercaptan with 2-aminoethyl bromide in the presence of a reducing agent.

  • Thiol-Ene Click Chemistry: UV-initiated coupling of 3,4-dichlorobenzyl thiol with vinylamine derivatives .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted)Basis for Prediction
Boiling Point160–165 °CAnalogous to 2-chloro derivative
Density1.28 g/cm³Increased halogen content vs.
LogP (Octanol-Water)2.67Calculated via XLOGP3
Solubility in Water0.24 mg/mLESOL model

Stability and Reactivity

  • Air Sensitivity: The thioether linkage may oxidize to sulfoxide derivatives upon prolonged air exposure, necessitating inert storage.

  • pH-Dependent Behavior: The amine group protonates in acidic media (pKa ≈ 8.9), enhancing water solubility .

Regulatory and Environmental Considerations

Environmental Fate

  • Biodegradation: Limited data; persistent due to aromatic chlorination.

  • Ecotoxicity: Predicted high toxicity to aquatic organisms (QSAR models) .

Future Research Directions

  • Pharmacological Profiling: Screen for activity against neurological targets (e.g., monoamine transporters).

  • Derivatization Studies: Explore sulfone/sulfoxide analogs for enhanced stability.

  • Green Synthesis: Develop catalytic methods to reduce waste in thioether formation.

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